2-(2-Bromo-4-methylphenyl)acetic acid CAS number 31881-86-4
2-(2-Bromo-4-methylphenyl)acetic acid CAS number 31881-86-4
An In-Depth Technical Guide to 2-(2-Bromo-4-methylphenyl)acetic Acid (CAS: 31881-86-4): Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Core Synthetic Scaffold
2-(2-Bromo-4-methylphenyl)acetic acid, identified by CAS number 31881-86-4, is a substituted phenylacetic acid derivative that serves as a pivotal building block in modern organic synthesis. Its structural architecture, featuring a carboxylic acid functional group and a strategically positioned bromine atom on a substituted phenyl ring, offers chemists a versatile platform for molecular elaboration. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and illuminate its strategic applications as an intermediate in the design of complex, high-value molecules, particularly within the pharmaceutical landscape. The inherent reactivity of its dual functional "handles"—the carboxylic acid and the aryl bromide—makes it an invaluable tool for constructing diverse molecular frameworks through reactions like amide coupling and transition-metal-catalyzed cross-coupling.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic building block is critical for its effective utilization in experimental design. This section details the known and predicted characteristics of 2-(2-Bromo-4-methylphenyl)acetic acid.
Core Physicochemical Properties
The following table summarizes the key physical and chemical properties of the title compound. Predicted values are derived from computational models and provide a reliable estimation for laboratory applications.
| Property | Value | Source |
| CAS Number | 31881-86-4 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.15 ± 0.10 | [1] |
Spectroscopic Characterization (Predictive Analysis)
While dedicated, published spectra for this specific isomer are scarce, a robust predictive analysis based on its structure and data from analogous compounds allows for the confident assignment of its key spectroscopic features.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The three aromatic protons will appear as complex multiplets or doublets in the δ 7.0-7.5 ppm region. The benzylic methylene (-CH₂-) protons, adjacent to both the aromatic ring and the carbonyl group, will likely present as a sharp singlet around δ 3.6-3.8 ppm. The methyl group (-CH₃) protons will also be a singlet, shifted upfield to approximately δ 2.3 ppm. The acidic proton of the carboxylic acid is a broad singlet that can appear over a wide range (δ 10-12 ppm) and may exchange with D₂O.
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¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >170 ppm. The aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon bearing the bromine atom (C-Br) being more upfield than the others due to the heavy atom effect. The benzylic carbon (-CH₂) will be found around δ 40-45 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, near δ 20 ppm.
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Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed for the molecular ion [M]⁺ at m/z 228 and [M+2]⁺ at m/z 230.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
Synthesis Methodologies: A Strategic Overview
The accessibility of 2-(2-Bromo-4-methylphenyl)acetic acid is paramount to its use as a synthetic intermediate. Several logical and field-proven strategies can be employed for its synthesis. We will detail two robust and mechanistically distinct approaches.
Route 1: Multi-step Synthesis from 2-Bromo-4-methylaniline
This classic approach leverages a common starting material and proceeds through a reliable Sandmeyer reaction, a cornerstone of aromatic chemistry. The transformation of an amino group into a nitrile, followed by hydrolysis, is a highly effective method for introducing the acetic acid moiety. This multi-step synthesis offers high purity and is applicable to a wide range of substituted anilines.[3][4]
Caption: Synthetic pathway from aniline to the target acid.
Detailed Experimental Protocol:
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Diazotization: To a stirred suspension of 2-bromo-4-methylaniline (1.0 eq) in aqueous HCl (3.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
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Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is slowly added to the cyanide solution. The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to drive the reaction to completion.
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Workup and Isolation of Nitrile: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(2-bromo-4-methylphenyl)acetonitrile.
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Hydrolysis: The crude nitrile is added to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The mixture is heated to reflux for several hours until TLC or HPLC analysis indicates the complete disappearance of the starting material.
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Final Isolation: The reaction mixture is cooled and poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-bromo-4-methylphenyl)acetic acid.
Route 2: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a powerful, albeit sometimes overlooked, transformation that converts aryl alkyl ketones into terminal carboxylic acids (or their derivatives) with the same number of carbon atoms.[5][6] This reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain via a thioamide intermediate.[7][8] The starting material for this synthesis would be 2'-bromo-4'-methylacetophenone.
Caption: Synthesis via the Willgerodt-Kindler reaction.
Detailed Experimental Protocol:
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Thioamide Formation: A mixture of 2'-bromo-4'-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for several hours.[8] The progress of the reaction can be monitored by TLC. Causality: The amine and sulfur act in concert to facilitate the complex rearrangement and oxidation of the methylene group adjacent to the carbonyl. Morpholine is often chosen for its high boiling point and efficacy in this reaction.
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Isolation of Intermediate (Optional): Upon completion, the cooled reaction mixture can be poured into water and extracted with an organic solvent. The crude thioamide intermediate can be isolated, though it is common to proceed directly to hydrolysis.
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Hydrolysis: The crude reaction mixture or isolated thioamide is subjected to vigorous hydrolysis. This is typically achieved by refluxing for an extended period (10-20 hours) with a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).[8]
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Workup and Purification: If acid hydrolysis is used, the cooled mixture is extracted with ether. The ether extracts are then washed with a basic solution (e.g., 10% NaOH) to extract the acidic product. The basic aqueous layer is then separated, cooled, and acidified with concentrated HCl to precipitate the product. If base hydrolysis is used, the mixture is first acidified to precipitate the product. The crude solid is collected by filtration and purified by recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
2-(2-Bromo-4-methylphenyl)acetic acid is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building them. Its utility lies in the orthogonal reactivity of its two key functional groups.
Caption: Key reaction handles for drug discovery.
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The Carboxylic Acid Handle: The -COOH group is a versatile anchor for derivatization. It readily undergoes amide coupling reactions with a vast library of available amines to generate diverse amide libraries for structure-activity relationship (SAR) studies. It can also be converted to esters, which may be used to create prodrugs to improve pharmacokinetic properties.
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The Aryl Bromide Handle: The bromine atom is a powerful linchpin for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. This functionality allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug design.[9]
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl rings.
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Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
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Sonogashira Coupling: Reaction with terminal alkynes to add linear, rigid linkers.
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Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
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This dual functionality allows for a divergent synthetic approach where a common core can be rapidly elaborated into a multitude of distinct final compounds for biological screening.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. 2-(2-Bromo-4-methylphenyl)acetic acid is classified as an irritant.[1]
| Hazard Identification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Statements & Handling:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[10] Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Response (First Aid):
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-(2-Bromo-4-methylphenyl)acetic acid stands out as a strategically important and versatile synthetic intermediate. Its value is derived not from any intrinsic biological activity, but from the synthetic opportunities embedded in its structure. The presence of two distinct and highly reactive functional groups—the carboxylic acid and the aryl bromide—provides medicinal chemists with reliable handles for molecular elaboration and scaffold diversification. The robust and well-documented synthetic routes to its preparation further enhance its utility. For professionals engaged in the design and synthesis of novel small molecules, a thorough understanding of this compound's properties, synthesis, and reactivity is a key asset in the rapid and efficient development of new chemical entities.
References
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
National Institutes of Health (NIH). 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]
-
Heliyon. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid. [Link]
- Google Patents.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]
-
ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. [Link]
-
Michigan State University. Willgerodt‐Kindler Reaction. [Link]
-
Sdfine. 4-bromophenylacetic acid - GHS Safety Data Sheet. [Link]
-
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. [Link]
-
Royal Society of Chemistry. Recent advances in the Willgerodt–Kindler reaction. [Link]
-
ScienceMadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
-
European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
-
Erowid. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
Sources
- 1. 2-(2-Bromo-4-methylphenyl)acetic acid | 31881-86-4 [chemicalbook.com]
- 2. 31881-86-4|2-(2-Bromo-4-methylphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. jelsciences.com [jelsciences.com]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]










